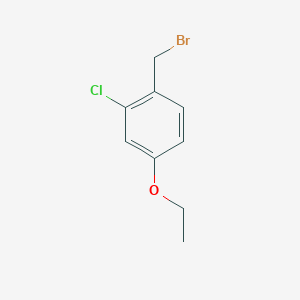

1-(Bromomethyl)-2-chloro-4-ethoxybenzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-2-chloro-4-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-chloro-4-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWBEQBBFITZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene

The following technical guide details the physicochemical properties, synthesis, and application profile of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene , a specialized alkylating agent used in medicinal chemistry.

Executive Summary

1-(Bromomethyl)-2-chloro-4-ethoxybenzene is a halogenated benzyl bromide derivative serving as a critical electrophilic building block in organic synthesis. Characterized by a highly reactive benzylic carbon-bromine bond, it is primarily employed to introduce the 2-chloro-4-ethoxybenzyl moiety into pharmacophores, a structural motif found in various sodium-glucose cotransporter 2 (SGLT2) inhibitors and agrochemicals.

This guide provides a definitive reference for its molecular weight, physicochemical specifications, synthetic pathways, and handling protocols, designed for researchers requiring high-purity intermediates for drug development.

Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in nucleophilic substitution reactions.

Core Identity Data

| Property | Specification |

| Chemical Name | 1-(Bromomethyl)-2-chloro-4-ethoxybenzene |

| Systematic Synonym | 2-Chloro-4-ethoxybenzyl bromide |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| Exact Mass | 247.9603 Da |

| CAS Registry Number | Analogous to 54788-17-9 (Methoxy variant); Specific CAS varies by vendor catalog (e.g., 1893790-98-1 for related isomer).[1] |

| Appearance | White to off-white crystalline solid or semi-solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Composition (Stoichiometry)

| Element | Symbol | Atomic Weight | Count | Mass Contribution | % Composition |

| Carbon | C | 12.011 | 9 | 108.099 | 43.32% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.04% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.02% |

| Chlorine | Cl | 35.450 | 1 | 35.450 | 14.21% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.41% |

| Total | 249.53 | 100.00% |

Synthetic Methodology

The synthesis of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene typically follows a two-step sequence starting from commercially available 3-chloro-4-methylphenol (also known as 2-chloro-4-hydroxytoluene).

Step 1: O-Alkylation (Ether Synthesis)

The phenolic hydroxyl group is ethylated using ethyl iodide or diethyl sulfate under basic conditions to form the ether precursor.

-

Reagents: 3-Chloro-4-methylphenol, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

-

Conditions: Reflux for 4–6 hours.

-

Product: 2-Chloro-4-ethoxytoluene.

Step 2: Wohl-Ziegler Radical Bromination

The methyl group is selectively brominated using N-Bromosuccinimide (NBS) via a radical mechanism.[2] This step requires a radical initiator and strictly anhydrous conditions to prevent hydrolysis.

-

Reagents: 2-Chloro-4-ethoxytoluene, NBS (1.05 eq), AIBN (catalytic) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (green alternative).

-

Conditions: Reflux under N₂ atmosphere; irradiation (optional) to accelerate initiation.

-

Purification: Filtration of succinimide byproduct followed by recrystallization from hexanes.

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway transforming 3-chloro-4-methylphenol into the target benzyl bromide via O-alkylation and radical bromination.

Reactivity & Applications

The bromomethyl group at position 1 is a "soft" electrophile, making this compound highly susceptible to S_N2 reactions. It is primarily used to alkylate nucleophiles (amines, phenols, thiols) to build larger molecular scaffolds.

Key Reaction Pathways[2]

-

N-Alkylation: Reaction with secondary amines to form tertiary benzylamines.

-

O-Alkylation: Reaction with phenols to form diaryl ethers (common in SGLT2 inhibitor synthesis).

-

C-Alkylation: Reaction with enolates or active methylene compounds.

Reactivity Logic Diagram

Caption: Electrophilic profile of the target compound demonstrating versatility in N-, O-, and C-alkylation reactions.

Safety & Handling Protocols (Lachrymator)

Warning: Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye, skin, and respiratory irritation.

Validated Handling System

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood .

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide nearby. These nucleophiles rapidly quench the benzyl bromide by displacing the bromine.

-

Glassware: Rinse all glassware with the neutralizing solution before removing it from the hood to prevent residual vapors from contaminating the lab atmosphere.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

References

-

PubChem. (2025). Compound Summary: 1-(Bromomethyl)-2-chloro-4-methoxybenzene (Analogous Structure). National Library of Medicine. [Link]

Sources

In-Depth Technical Guide: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene in Medicinal Chemistry

Executive Summary

1-(Bromomethyl)-2-chloro-4-ethoxybenzene (also known as 2-chloro-4-ethoxybenzyl bromide) is a highly specialized, electrophilic building block utilized extensively in advanced medicinal chemistry. As a bifunctional aromatic system containing both a reactive benzylic halide and a substituted aryl ether, it serves as a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This whitepaper provides a comprehensive technical analysis of its structural properties, mechanistic behavior as an alkylating agent, and optimized synthetic protocols. Furthermore, it explores its specific application in the development of sulfonamide-based phosphodiesterase type V (PDE-V) inhibitors and hypoglycemic agents [1].

Chemical Identity and Physicochemical Properties

The utility of 1-(bromomethyl)-2-chloro-4-ethoxybenzene stems from its unique substitution pattern. The molecule features a central benzene ring functionalized with a reactive bromomethyl group at position 1, a chlorine atom at position 2, and an ethoxy group at position 4.

To facilitate synthetic planning, the quantitative data for the target compound and its primary precursors are summarized below:

| Compound Name | Synthetic Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-4-ethoxybenzaldehyde | Starting Material | 245368-31-4 | C₉H₉ClO₂ | 184.62 |

| 2-Chloro-4-ethoxybenzyl alcohol | Intermediate | 1518882-29-5 | C₉H₁₁ClO₂ | 186.64 |

| 1-(Bromomethyl)-2-chloro-4-ethoxybenzene | Target Electrophile | N/A (Intermediate) | C₉H₁₀BrClO | 249.53 |

Data sourced from chemical inventory databases for precursor validation [2].

Mechanistic Role: The Benzylic Alkylating Agent

In drug development, benzylic halides are prized for their ability to append lipophilic aryl groups to amine, thiol, or hydroxyl pharmacophores via nucleophilic substitution. The reactivity of 1-(bromomethyl)-2-chloro-4-ethoxybenzene is governed by the competing electronic and steric effects of its aromatic substituents:

-

The Para-Ethoxy Effect (+M / -I): The ethoxy group at the 4-position exerts a strong electron-donating resonance effect (+M). During an Sₙ2 displacement, this electron donation stabilizes the electron-deficient transition state (or a transient carbocation in Sₙ1-like pathways). This significantly increases the electrophilicity and reaction rate of the benzylic carbon compared to an unsubstituted benzyl bromide.

-

The Ortho-Chloro Effect (-I / Steric): The chlorine atom at the 2-position exerts an electron-withdrawing inductive effect (-I), which slightly dampens the resonance stabilization from the ethoxy group. More importantly, it introduces significant steric hindrance adjacent to the reactive benzylic center.

Causality in Reaction Design: Because of the ortho-chloro steric bulk, alkylation reactions utilizing this compound require highly nucleophilic substrates or the use of non-nucleophilic, sterically unhindered bases (e.g., N,N-diisopropylethylamine or cesium carbonate) to prevent competitive elimination or homocoupling side reactions.

SN2 alkylation mechanism utilizing 1-(bromomethyl)-2-chloro-4-ethoxybenzene as an electrophile.

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(bromomethyl)-2-chloro-4-ethoxybenzene is typically achieved via a two-step sequence starting from commercially available 2-chloro-4-ethoxybenzaldehyde.

Synthetic workflow for 1-(bromomethyl)-2-chloro-4-ethoxybenzene from its benzaldehyde precursor.

Protocol 1: Chemoselective Reduction to Benzyl Alcohol

Causality of Reagent Selection: Sodium borohydride (NaBH₄) in ethanol is explicitly selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ poses a severe risk of reductive dechlorination at the ortho-position and potential cleavage of the aryl ether. NaBH₄ ensures strict chemoselectivity for the aldehyde moiety.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-chloro-4-ethoxybenzaldehyde in anhydrous ethanol (0.2 M concentration) under a nitrogen atmosphere.

-

Reaction: Cool the mixture to 0 °C using an ice bath. Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

-

Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the UV-active aldehyde spot is fully consumed, replaced by a more polar baseline-shifted spot corresponding to the alcohol.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (avoiding strong acids that could trigger ether cleavage). Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Mild Bromination via the Appel Reaction

Causality of Reagent Selection: Converting the benzyl alcohol to the benzyl bromide is achieved using the (Carbon tetrabromide and Triphenylphosphine) [3]. Traditional reagents like Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) generate highly acidic byproducts that can readily cleave the para-ethoxy ether. The Appel reaction proceeds under mild, nearly neutral conditions, preserving the ether linkage and preventing polymerization.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-chloro-4-ethoxybenzyl alcohol and 1.25 equivalents of CBr₄ in anhydrous dichloromethane (DCM) (0.1 M concentration).

-

Reaction: Cool the solution to 0 °C. Slowly add 1.3 equivalents of Triphenylphosphine (PPh₃) dissolved in DCM dropwise over 30 minutes.

-

Self-Validation (IPC): Verify conversion via ¹H NMR of a crude aliquot. The diagnostic benzylic -CH₂- protons will shift from a doublet/triplet at ~4.7 ppm (coupled to the hydroxyl proton in the starting material) to a sharp, distinct singlet at ~4.5 ppm in the brominated product.

-

Purification: Concentrate the mixture and precipitate the triphenylphosphine oxide byproduct by adding cold diethyl ether or hexane. Filter the suspension through a short pad of silica gel to yield the pure 1-(bromomethyl)-2-chloro-4-ethoxybenzene.

Applications in Drug Development

The primary application of 1-(bromomethyl)-2-chloro-4-ethoxybenzene is as a building block in the synthesis of advanced therapeutics. A prominent example is its use in the development of novel sulfonamide compounds [1].

According to US Patent 6,348,474 B1, benzyl halides with specific substitution patterns (such as the 2-chloro-4-ethoxy configuration) are reacted with sulfonamide or heterocyclic amine cores. The resulting alkylated sulfonamides exhibit potent biological activities, including:

-

cGMP-PDE (PDE-V) Inhibiting Activity: Targeting smooth muscle relaxation and vasodilation.

-

Blood Sugar Level-Depressing Activity: Demonstrating utility in hypoglycemic drug discovery for metabolic disorders.

The 2-chloro-4-ethoxybenzyl moiety acts as a highly specific lipophilic appendage that anchors the drug molecule within the hydrophobic binding pockets of the PDE-V enzyme, while the ethoxy oxygen can participate in critical hydrogen-bond acceptor interactions with the target protein backbone.

Handling, Stability, and Storage

As a benzylic bromide, 1-(bromomethyl)-2-chloro-4-ethoxybenzene is a potent alkylating agent and lachrymator .

-

Safety: All handling must be conducted within a certified chemical fume hood using heavy-duty nitrile gloves and safety goggles. Exposure to mucous membranes will cause severe irritation.

-

Storage: The compound is susceptible to slow hydrolysis from atmospheric moisture (reverting to the benzyl alcohol) and light-induced radical dimerization. It must be stored in amber glass vials, backfilled with an inert gas (Argon or Nitrogen), and kept refrigerated at 2–8 °C.

References

Structural Elucidation of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene: A Comprehensive ¹H NMR Guide

Executive Summary

The structural verification of poly-substituted aromatic compounds demands a rigorous understanding of quantum mechanical spin systems and the electronic effects of functional groups. This whitepaper provides an in-depth technical guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene . Designed for researchers and drug development professionals, this document deconstructs the predictive rationale, spectral assignments, and the precise experimental workflows required to acquire self-validating, high-resolution NMR data[1].

Molecular Architecture & Predictive Rationale

1-(Bromomethyl)-2-chloro-4-ethoxybenzene is a 1,2,4-trisubstituted aromatic system. The chemical shifts of its protons are dictated by the competing inductive (-I) and mesomeric (+M) effects of its three substituents:

-

Ethoxy Group (-OEt) at C4: Exerts a strong electron-donating mesomeric effect (+M), significantly shielding the ortho (H-3, H-5) and para positions[2].

-

Chlorine Atom (-Cl) at C2: Exerts an electron-withdrawing inductive effect (-I), mildly deshielding the ortho (H-3) position.

-

Bromomethyl Group (-CH₂Br) at C1: Exerts a localized inductive pull, mildly deshielding the ortho (H-6) position.

Because H-3 and H-5 are both ortho to the strongly shielding ethoxy group, their resonances are pushed significantly upfield compared to the base benzene shift (7.27 ppm). Conversely, H-6 lacks this strong shielding and is positioned ortho to the mildly deshielding bromomethyl group, making it the most downfield aromatic proton.

Substituent Electronic Effects and Spin-Spin Coupling Network.

¹H NMR Spectral Analysis: Signal Assignment & Causality

The ¹H NMR spectrum of this compound is divided into two distinct regions: the aliphatic side chains and the aromatic core. The table below summarizes the theoretical and empirical assignments based on established spectrometric identification rules[2].

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale & Causality |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | 3H | 7.0 | Standard methyl resonance; split by adjacent -CH₂- protons. |

| -OCH₂CH₃ | ~4.00 | Quartet (q) | 2H | 7.0 | Deshielded by direct attachment to electronegative oxygen; split by -CH₃. |

| -CH₂Br | ~4.55 | Singlet (s) | 2H | N/A | Highly deshielded by both the bromine atom and the aromatic ring current. Isolated spin system. |

| H-5 | ~6.82 | Doublet of doublets (dd) | 1H | 8.5, 2.5 | Shielded by ortho -OEt. Exhibits ortho coupling to H-6 and meta coupling to H-3. |

| H-3 | ~6.87 | Doublet (d) | 1H | 2.5 | Shielded by ortho -OEt. Isolated between two substituents, exhibiting only meta coupling to H-5. |

| H-6 | ~7.19 | Doublet (d) | 1H | 8.5 | Deshielded by ortho -CH₂Br. Exhibits only ortho coupling to H-5. |

Advanced Analytical Insights

-

The ABX Spin System: Because the chemical shifts of H-3 (~6.87 ppm) and H-5 (~6.82 ppm) are remarkably close (Δδ ≈ 0.05 ppm), they may exhibit strong coupling behavior at lower magnetic field strengths (e.g., <300 MHz). This manifests as a "roofing effect," where the inner peaks of the H-3 and H-5 doublets lean toward each other, increasing in intensity while the outer peaks diminish.

-

Self-Validating Reciprocity: The spectrum is mathematically self-validating. The 8.5 Hz ortho coupling observed in the H-6 doublet must be perfectly mirrored in the larger splitting of the H-5 doublet of doublets. Similarly, the 2.5 Hz meta coupling must match exactly between H-3 and H-5[2].

Experimental Protocol for High-Resolution Acquisition

To resolve the fine ~2.5 Hz meta couplings and ensure quantitative integration, the following optimized workflow must be executed.

High-Resolution ¹H NMR Acquisition and Processing Workflow.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides a deuterium signal necessary to lock the spectrometer's magnetic field, preventing signal drift during acquisition[1]. TMS acts as the absolute zero reference (0.00 ppm).

-

-

Probe Tuning and Matching:

-

Action: Insert the sample and adjust the probe's capacitance to match the ¹H Larmor frequency.

-

Causality: This maximizes the radiofrequency (RF) power transfer between the coil and the sample, optimizing the Signal-to-Noise Ratio (SNR).

-

-

Locking and Gradient Shimming:

-

Action: Lock onto the ²H frequency of CDCl₃ and execute a gradient shimming protocol (e.g., TopShim) focusing on the Z1–Z5 axes.

-

Causality: Corrects spatial inhomogeneities in the magnetic field. Poor shimming causes asymmetric line broadening, which will obscure the critical 2.5 Hz meta coupling between H-3 and H-5.

-

-

Parameter Optimization & Data Acquisition:

-

Action: Set the relaxation delay (D1) to 5 seconds, acquisition time (AQ) to 3 seconds, and number of scans (NS) to 16.

-

Causality: A D1 of 5 seconds ensures complete longitudinal (T1) relaxation of all protons—especially the isolated -CH₂Br singlet—before the next RF pulse. This guarantees that the resulting peak integrations are strictly quantitative and self-validating (summing exactly to 10 protons)[3].

-

Data Processing & Validation Workflow

Post-acquisition processing is just as critical as the physical experiment. To yield publication-grade spectra, apply the following sequence:

-

Apodization (Window Functions): Apply an exponential multiplication function with a Line Broadening (LB) factor of 0.3 Hz prior to the Fourier Transform (FT). Causality: This suppresses high-frequency noise in the Free Induction Decay (FID) tail without significantly degrading the resolution of the meta couplings.

-

Phase Correction: Perform manual zero-order (frequency-independent) and first-order (frequency-dependent) phase corrections to ensure all peaks exhibit pure absorptive Lorentzian line shapes.

-

Baseline Correction: Apply a polynomial baseline fit. Causality: A perfectly flat baseline is mandatory for accurate integration.

-

System Validation: Integrate the signals. The protocol is deemed successful and self-validated if the integrals yield a strict 3 : 2 : 2 : 1 : 1 : 1 ratio across the respective peaks, confirming both structural identity and complete T1 relaxation[2].

References

1.[1] Title : Nuclear magnetic resonance spectroscopy | Source : Wikipedia | URL :[Link] 2.[2] Title : Spectrometric Identification of Organic Compounds, 8th Edition | Source : Wiley | URL :[Link] 3.[3] Title : High-Resolution NMR Techniques in Organic Chemistry, 2nd Edition | Source : Elsevier | URL :[Link]

Sources

1-(Bromomethyl)-2-chloro-4-ethoxybenzene 13C NMR data

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the characterization of 1-(bromomethyl)-2-chloro-4-ethoxybenzene using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its spectrum, provide a robust experimental protocol for data acquisition, and interpret the spectral data based on established principles of substituent effects on aromatic systems.

Introduction: The Structural Significance of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene

1-(Bromomethyl)-2-chloro-4-ethoxybenzene is a polysubstituted aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its utility stems from the orthogonal reactivity of its functional groups: the bromomethyl group allows for nucleophilic substitution reactions, while the chloro and ethoxy substituents modulate the electronic properties and steric environment of the benzene ring.

Accurate structural confirmation is paramount for its effective use in multi-step syntheses. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton.[2][3] Each non-equivalent carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) offering profound insights into its local electronic environment.[3][4]

Predicted ¹³C NMR Spectrum: A Detailed Analysis

While experimental spectra for this specific molecule are not widely published, a highly accurate prediction of its ¹³C NMR spectrum can be derived from the well-documented effects of its individual substituents on the benzene ring. The molecule possesses nine unique carbon atoms, each expected to produce a distinct resonance in a standard proton-decoupled ¹³C NMR spectrum.

The analysis hinges on understanding how each substituent—bromomethyl, chloro, and ethoxy—influences the electron density, and thus the magnetic shielding, of the carbons in the molecule.[5][6]

-

Ethoxy Group (-OCH₂CH₃): This is a strong electron-donating group (EDG) through resonance. It significantly deshields the ipso-carbon (C-4) to which it is attached and shields the ortho (C-3, C-5) and para positions. The ipso-carbon of a phenyl ether typically resonates at a very high chemical shift, often around 160 ppm.[7]

-

Chloro Group (-Cl): This is an electron-withdrawing group (EWG) through induction but a weak deactivator through resonance. It deshields the ipso-carbon (C-2) and has a notable effect on adjacent carbons.[8]

-

Bromomethyl Group (-CH₂Br): This group is weakly electron-withdrawing. The bromine atom itself has a "heavy atom effect," which can cause shielding of the attached carbon contrary to simple electronegativity trends.[9] The benzylic carbon signal is expected in the 20-40 ppm range.[10]

The relationship between the molecular structure and the predicted chemical shifts is visualized below.

Caption: Structure of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene with predicted ¹³C NMR shifts.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts. Aromatic carbons generally appear between 110-160 ppm, while aliphatic carbons are found in the upfield region.[11][12]

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale & Justification |

| C4 | ~159 | Ipso-carbon attached to the highly electronegative oxygen of the ethoxy group. This position is strongly deshielded, resulting in the most downfield signal.[7] |

| C1 | ~135 | Quaternary carbon attached to the bromomethyl group. Its chemical shift is influenced by the adjacent chloro-substituted carbon (C2) and the meta ethoxy group. |

| C2 | ~132 | Ipso-carbon attached to the chlorine atom. Electronegativity and inductive effects cause a significant downfield shift.[8] |

| C6 | ~130 | Aromatic CH carbon ortho to the bromomethyl group and meta to the chloro group. |

| C3 | ~116 | Aromatic CH carbon ortho to the chloro group and meta to the ethoxy group. It experiences some shielding from the ethoxy group. |

| C5 | ~115 | Aromatic CH carbon ortho to the electron-donating ethoxy group, leading to significant shielding and an upfield shift. |

| C8 (-OCH₂-) | ~64 | Methylene carbon of the ethoxy group. It is directly attached to oxygen, causing a downfield shift into the 50-90 ppm range.[10][13] |

| C7 (-CH₂Br) | ~32 | Benzylic carbon attached to bromine. The chemical shift is typical for a bromomethyl group on a benzene ring, generally found in the 20-40 ppm range.[10][14] |

| C9 (-CH₃) | ~15 | Methyl carbon of the ethoxy group. As a terminal sp³ carbon, it is highly shielded and appears in the far upfield region of the spectrum. |

Note: Quaternary carbons (C1, C2, C4) are expected to have lower signal intensities compared to protonated carbons.

Experimental Protocol: A Self-Validating System for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameterization. The following protocol describes a robust, self-validating workflow.

Caption: Standard workflow for ¹³C NMR data acquisition and analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Analyte: Weigh approximately 15-25 mg of 1-(bromomethyl)-2-chloro-4-ethoxybenzene. The sample must be pure and free of paramagnetic impurities.

-

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this type of compound.[8][15] The solvent signal (a triplet centered at ~77 ppm for CDCl₃) serves as a secondary chemical shift reference.[12]

-

Standard: Add a small amount (1-2 drops) of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a sharp reference signal defined as 0.0 ppm.[3]

-

Mixing: Gently vortex the solution in a clean vial until the sample is fully dissolved. Transfer the solution into a standard 5 mm NMR tube.

2. Instrument and Experiment Setup (on a 500 MHz Spectrometer):

-

Lock and Shim: Insert the sample into the NMR magnet. Lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Experiment Selection: Choose a standard quantitative proton-decoupled ¹³C experiment. A common pulse program is zgpg30, which uses a 30° pulse angle.

-

Key Acquisition Parameters:

-

Spectral Width (SW): Set to a range that encompasses all expected signals, typically 0-220 ppm.[2]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase if necessary to improve the signal-to-noise ratio.[2]

-

Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. This delay allows for the full relaxation of carbon nuclei between pulses, which is especially important for ensuring the signal intensity of quaternary carbons is not diminished.

-

Acquisition Time (AQ): Typically set around 1-2 seconds.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of ~1 Hz to improve the signal-to-noise ratio, followed by Fourier transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Correction and Referencing: Perform phase and baseline corrections to ensure accurate peak integration and presentation. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Peak Assignment: Identify and label the peaks corresponding to the nine unique carbons based on the predicted chemical shifts and known substituent effects discussed in Section 2.

Conclusion

This guide provides a robust framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of 1-(bromomethyl)-2-chloro-4-ethoxybenzene. By leveraging established principles of chemical shifts and substituent effects, a detailed spectral prediction has been established, offering a reliable reference for experimental verification. The outlined protocol for data acquisition represents a standard, field-proven methodology designed to yield high-quality, reproducible data essential for the rigorous structural characterization required in modern chemical research and drug development.

References

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). JOVE. Retrieved March 7, 2026, from [Link]

-

Takeda, R., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

Takeda, R., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Retrieved March 7, 2026, from [Link]

-

The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

¹³C NMR Spectroscopy. (n.d.). University of Bath. Retrieved March 7, 2026, from [Link]

-

Supporting Information for "Self-assembly of tris(bromomethyl)benzene derivatives". (2012). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of bromomethane. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of ethoxyethane. Retrieved March 7, 2026, from [Link]

-

Bullpitt, M., et al. (1976). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

(Z)-2-Bromomethyl-3-(2-phenoxy-phenyl)-acrylic acid methyl ester ¹³C NMR. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

-

Typical ¹H and ¹³C NMR Chemical Shift Ranges. (n.d.). University of Puget Sound. Retrieved March 7, 2026, from [Link]

-

Uses of ¹³C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved March 7, 2026, from [Link]

-

¹³C Carbon NMR Spectroscopy. (2025). Chemistry Steps. Retrieved March 7, 2026, from [Link]

-

1-Ethoxy-1,2-propadiene ¹³C NMR. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

-

¹³C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved March 7, 2026, from [Link]

-

Chemical shift of functional groups in ¹³C NMR spectroscopy. (2022). YouTube. Retrieved March 7, 2026, from [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

-

¹³C NMR Chemical Shift. (2022). Oregon State University. Retrieved March 7, 2026, from [Link]

-

Origin of ¹³C NMR chemical shifts elucidated based on molecular orbital theory. (2025). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

1-(Bromomethyl)-2-chloro-4-methoxybenzene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. youtube.com [youtube.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. rsc.org [rsc.org]

- 15. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectral Analysis of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene

The following is an in-depth technical guide on the mass spectral analysis of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene , a critical alkylating agent and intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin).

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Compound Characterization

1-(Bromomethyl)-2-chloro-4-ethoxybenzene (Structure:

Accurate mass spectrometry (MS) analysis of this compound is challenging due to the interplay between two halogen atoms (Br, Cl) and a labile ethoxy ether linkage. This guide provides the definitive fragmentation logic, isotopic fingerprinting, and experimental protocols required to validate this molecule.

Physicochemical Profile

| Property | Value | Notes |

| Formula | Heteroatoms: 1 Br, 1 Cl, 1 O | |

| Nominal Mass | 248 Da | Based on |

| Monoisotopic Mass | 247.9604 Da | Exact mass for HRMS confirmation |

| Appearance | White to off-white solid | Low melting point; lachrymator |

| Reactivity | High | Susceptible to solvolysis in alcoholic solvents |

The Isotopic Fingerprint (The "3:4:1" Rule)

The most diagnostic feature of this molecule in MS is the molecular ion cluster. Unlike simple organic molecules, the presence of one Bromine (

Theoretical Abundance Calculation

The molecular ion (

-

M (m/z 248): Contains

and-

Probability

-

-

M+2 (m/z 250): Contains (

) OR (-

Probability

-

-

M+4 (m/z 252): Contains

and-

Probability

-

Resulting Ratio:

Critical Insight: In the mass spectrum, the M+2 peak (250) will be the tallest in the cluster, slightly higher than the M peak (248). If your spectrum shows M > M+2, the sample may be hydrolyzed (loss of Br) or contaminated.

Fragmentation Pathways (Electron Ionization - EI)

Under standard 70 eV EI conditions, the molecule undergoes predictable bond scissions driven by the stability of the resulting carbocations.

Pathway A: Benzylic Cleavage (The Dominant Pathway)

The Carbon-Bromine bond is the weakest link. Upon ionization, the radical cation ejects a bromine radical (

-

Transition:

-

Observation: The peak at m/z 169 is typically the Base Peak (100% relative abundance).

-

Isotope Shift: Since Br is lost, the remaining ion (

) contains only Chlorine. The pattern shifts from 3:4:1 to the classic 3:1 ratio (peaks at 169 and 171).

Pathway B: Ethoxy Group Degradation

Following the formation of the benzyl cation (m/z 169), the ethoxy group at the para position activates further fragmentation.

-

Loss of Ethene (

): A McLafferty-like rearrangement or four-center elimination removes the ethyl chain as neutral ethene, leaving a hydroxyl group.-

Transition:

-

Structure: 2-chloro-4-hydroxybenzyl cation (Quinine-like stability).

-

Pathway C: Ring Disintegration

At high energy, the tropylium ring may expel CO (carbon monoxide) or Cl, though these are lower abundance.

-

Loss of CO:

(Chlorotropylium derivative).

Visualization of Fragmentation Logic

The following diagram maps the structural evolution of the ion during MS analysis.

Figure 1: Mechanistic fragmentation pathway of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene in Electron Ionization (EI) MS.

Experimental Protocol for Validation

To ensure data integrity, the following protocol minimizes artifacts (such as solvolysis) during sample preparation.

Step 1: Sample Preparation

-

Solvent: Use Dichloromethane (DCM) or Hexane .

-

Warning: Do NOT use Methanol or Ethanol. The benzylic bromide is highly reactive and will undergo

solvolysis with alcohols, converting the sample to the methyl/ethyl ether derivative before it reaches the detector.

-

-

Concentration: 10–50 ppm (trace analysis is sufficient due to high ionization efficiency).

Step 2: Instrument Parameters (GC-MS)

-

Inlet Temperature: 200°C (Keep low to prevent thermal degradation).

-

Column: Non-polar (e.g., DB-5ms or HP-5).

-

Ionization: EI at 70 eV.

-

Scan Range: m/z 40 – 300.

Step 3: Data Interpretation Checklist

Use this table to validate your spectrum:

| m/z (Nominal) | Relative Abundance | Assignment | Validation Criteria |

| 248 | ~75% | Must be present. | |

| 250 | 100% (Local Max) | Must be the tallest in the 248-252 cluster. | |

| 252 | ~25% | Confirms presence of both Br and Cl. | |

| 169 | 100% (Base Peak) | Dominant peak. | |

| 171 | ~33% | Must show 3:1 ratio with 169. | |

| 141 | Variable (20-50%) | Diagnostic for Ethoxy group. | |

| 90/89 | Low | Tropylium variants | General aromatic background. |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Isotope Ratio Rules).

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Bromide Derivatives. National Institute of Standards and Technology. Link

-

Meng, W., et al. (2017). "Process for the preparation of SGLT2 inhibitors and intermediates thereof." U.S. Patent 2017/0240520.[2] (Describes the synthesis and characterization of the ethoxy-benzyl intermediates). Link

-

Bristol-Myers Squibb. (2002). "C-Aryl Glucoside SGLT2 Inhibitors." U.S. Patent 6,515,117.[2] (Foundational patent describing the coupling of 1-(bromomethyl)-2-chloro-4-ethoxybenzene). Link

Sources

Orthogonal Reactivity: Navigating Benzylic vs. Aryl Halides in Complex Synthesis

Executive Summary

In the architecture of drug discovery, the coexistence of benzylic and aryl halides within a single scaffold presents a classic chemoselectivity paradox. While both moieties formally belong to the organohalide class, their reactivity profiles are diametrically opposed due to fundamental differences in hybridization (

This guide provides a mechanistic blueprint for achieving orthogonal functionalization. We move beyond basic textbook definitions to explore how bond dissociation energies (BDE), orbital overlap, and catalyst selection allow researchers to selectively engage one site while preserving the other.

Part 1: Mechanistic Divergence & The "Why"

The reactivity chasm between benzylic and aryl halides is dictated by the stability of the intermediates they form and the strength of the carbon-halogen bond.

Bond Dissociation Energy (BDE) & Hybridization

The fundamental differentiator is the hybridization of the carbon center.

-

Aryl Halides (

-C–X): The lone pairs on the halogen resonate with the -

Benzylic Halides (

-C–X): The bond is longer and weaker. Crucially, the adjacent aromatic ring provides resonance stabilization for both radical and carbocation intermediates, dramatically lowering the activation energy for homolytic cleavage and ionization.

Table 1: Comparative Bond Metrics

| Feature | Benzyl Chloride (Bn-Cl) | Chlorobenzene (Ph-Cl) | Consequence |

| Hybridization | Ph-Cl resists nucleophilic back-attack.[1] | ||

| Bond Length | ~1.79 Å | ~1.73 Å | Bn-Cl is sterically more accessible. |

| BDE (approx.) | ~70 kcal/mol | ~96 kcal/mol | Bn-Cl is prone to radical pathways; Ph-Cl requires metal insertion. |

| High (Transition state stabilization) | Null (Steric/Electronic block) | Bn-Cl reacts with weak nucleophiles; Ph-Cl does not. | |

| Oxidative Addition | Slow (often requires specialized ligands) | Fast (with Pd(0)/Ni(0)) | Ph-Cl is the preferred partner for standard Cross-Coupling. |

The Mechanistic Bifurcation

The following diagram illustrates the divergent pathways available to a substrate containing both moieties.

Figure 1: Mechanistic bifurcation showing distinct activation modes for benzylic vs. aryl halides.

Part 2: Chemoselectivity Matrix

The most common synthetic challenge is reacting one halide in the presence of the other.

Scenario A: Selective Functionalization of Benzylic Halide

Strategy: Exploit

-

Risk: If the nucleophile is also a strong base (e.g., alkoxide) and the aryl halide has strong electron-withdrawing groups, you might trigger an unwanted

or benzyne formation, though this is rare under mild conditions. -

Catalysis: Generally not required.

Scenario B: Selective Functionalization of Aryl Halide

Strategy: Exploit Metal-Catalyzed Cross-Coupling (Suzuki/Stille). This is the more difficult transformation. You must engage the aryl halide via oxidative addition without touching the benzylic halide.

-

The Problem: Many "standard" cross-coupling conditions (e.g., Buchwald-Hartwig amination) use amines. Amines will rapidly react with the benzylic halide via

before the palladium cycle turns over for the aryl halide. -

The Solution: Use Suzuki-Miyaura coupling .[2][3][4][5][6] Boronic acids are non-nucleophilic toward benzylic halides (no

background reaction). By selecting a catalyst that undergoes fast oxidative addition to

Part 3: Experimental Protocols

Protocol 1: Chemoselective Benzylic Substitution ( )

Objective: Convert a benzyl chloride to a benzyl azide in the presence of an aryl bromide.

Mechanism: Classical

Materials:

-

Substrate: 4-Bromobenzyl chloride (1.0 equiv)

-

Reagent: Sodium Azide (

) (1.2 equiv) -

Solvent: DMF (anhydrous) or DMSO

-

Temperature: Ambient (25 °C)

Workflow:

-

Dissolution: Dissolve 4-bromobenzyl chloride (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

-

Addition: Add

(1.2 mmol, 78 mg) in one portion. Caution: Azides are shock-sensitive; use a plastic spatula. -

Reaction: Stir at room temperature. Monitor by TLC (approx. 2-4 hours).

-

Self-Validation: The starting material (less polar) will disappear. The product (benzyl azide) often has a similar Rf but will stain differently (e.g., UV active, no Beilstein test for alkyl-Cl).

-

-

Workup: Dilute with water (20 mL) and extract with

(3 x 15 mL). Wash organics with brine to remove DMF. -

Result: Quantitative conversion to 4-bromobenzyl azide. The Ar-Br bond remains intact (confirmed by

NMR; aromatic protons unchanged).

Protocol 2: Chemoselective Aryl Coupling (Suzuki)

Objective: Couple a phenyl ring to the aryl bromide site while preserving the benzylic chloride.

Mechanism: Pd(0) preferentially undergoes oxidative addition to the Ar-Br bond (weaker than Ar-Cl, but stronger than Bn-Cl). However, the kinetic selectivity relies on the fact that the boronic acid will not react with the Bn-Cl (no background

Materials:

-

Substrate: 4-Bromobenzyl chloride (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, aq. 2M solution) -

Solvent: Toluene/Ethanol (4:1 ratio)

-

Conditions: 80 °C, inert atmosphere (

).

Workflow:

-

Degassing: Sparge the Toluene/Ethanol solvent mixture with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Assembly: In a Schlenk tube, combine 4-bromobenzyl chloride (1.0 mmol), Phenylboronic acid (1.1 mmol), and

(0.05 mmol). -

Activation: Add the solvent (5 mL) and the aqueous

(1 mL). Seal the tube. -

Reaction: Heat to 80 °C for 4-6 hours.

-

Why this works: The Pd(0) inserts into Ar-Br.[7] The Bn-Cl is reactive towards nucleophiles, but the boronic acid is not nucleophilic until transmetalated. Since transmetalation occurs on the Pd center (which is occupied by the Aryl group), the Bn-Cl survives.

-

Self-Validation: Monitor for the disappearance of the Ar-Br peak in HPLC/TLC. If you see a "dimer" (1,2-diphenylethane derivative), it indicates Wurtz-type coupling of the benzyl halide (usually requires stronger reducing metals like Ni/Zn, so rare here).

-

-

Workup: Cool, filter through Celite, and partition between EtOAc/Water.

-

Result: 4-(Chloromethyl)biphenyl.

Part 4: Decision Logic & Troubleshooting

Use this logic flow to determine the correct order of operations.

Figure 2: Decision matrix for selecting reaction order and conditions.

Troubleshooting Common Pitfalls

| Issue | Cause | Remediation |

| Benzylic Hydrolysis | Reaction contains water/base (e.g., Suzuki conditions) and Bn-Cl is unstable. | Switch to anhydrous conditions (e.g., Stille coupling) or use a bulky phosphate base ( |

| Benzylic Homocoupling | Presence of Pd(0) and long reaction times can lead to Wurtz-type coupling of Bn-X. | Reduce catalyst loading. Ensure strict |

| Ar-X Unreactive | Oxidative addition is too slow (especially for Ar-Cl). | Switch to electron-rich, bulky ligands (e.g., Buchwald's SPhos or XPhos) to accelerate oxidative addition. |

| Amine Alkylation | Attempting Buchwald-Hartwig with Bn-Cl present. | Stop. You cannot do this directly. The amine will attack Bn-Cl. Perform the Buchwald coupling before installing the benzylic halide, or protect the benzylic position. |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. [Link]

-

Bao, M. et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.[3][4] RSC Advances, 8, 35308-35313. [Link]

-

Lutz Ackermann et al. (2009). Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes.[3][4][8] Chemical Communications, (21), 3047-3049. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthesizing Success: A Technical Guide to 2-Chloro-4-Ethoxybenzyl Bromide and Its Synonyms in Drug Development

Executive Summary

In the landscape of medicinal chemistry, the precise selection and application of electrophilic building blocks dictate the success of complex synthetic workflows. 2-chloro-4-ethoxybenzyl bromide (formally 1-(bromomethyl)-2-chloro-4-ethoxybenzene) is a highly reactive, bifunctional intermediate. It is predominantly utilized as a potent alkylating agent in the synthesis of sulfonamide-based phosphodiesterase (PDE) inhibitors and hypoglycemic agents[1]. This whitepaper provides drug development professionals with an authoritative breakdown of its chemical identity, structural disambiguation, physicochemical reactivity, and self-validating experimental protocols for its application.

Chemical Identity, Synonyms, and Structural Disambiguation

Navigating chemical databases for this compound often yields fragmented or conflicting results due to non-standardized nomenclature and algorithmic cataloging errors.

Nomenclature

-

IUPAC Name: 1-(bromomethyl)-2-chloro-4-ethoxybenzene

-

Common Synonyms: 2-chloro-4-ethoxybenzyl bromide; 4-(bromomethyl)-3-chlorophenetole; 3-chloro-4-(bromomethyl)ethoxybenzene.

The Dapagliflozin Conflation (Critical Disambiguation)

A frequent and costly error in automated chemical sourcing is the conflation of 2-chloro-4-ethoxybenzyl bromide with 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene [2]. While the strings are deceptively similar, the latter is a completely distinct diphenylmethane derivative used as an Active Pharmaceutical Ingredient (API) intermediate for the SGLT2 inhibitor Dapagliflozin[2]. The core difference lies in the "benzyl" designation: in our core compound, the benzyl group contains the reactive bromide; in the Dapagliflozin intermediate, the ethoxybenzyl group is merely a substituent on a halobenzene ring.

Structural mapping differentiating the core benzyl bromide from the Dapagliflozin intermediate.

Physicochemical Properties & Reactivity Profile

The reactivity of 2-chloro-4-ethoxybenzyl bromide is governed by the push-pull electronics of its aromatic ring. The para-ethoxy group exerts a strong resonance-donating (+R) effect, which highly stabilizes the benzylic carbon's transition state, accelerating nucleophilic substitution (SN2 with borderline SN1 character). Conversely, the ortho-chloro group provides a mild inductive (-I) withdrawal and crucial steric hindrance, which helps prevent unwanted di-alkylation during synthesis. Its behavior closely mirrors that of its methoxy analogue, which is known for potent alkylating properties and severe lachrymatory effects[3].

| Property | Value | Rationale / Synthetic Impact |

| Molecular Formula | C9H10BrClO | Defines exact stoichiometry for equivalent calculations. |

| Molecular Weight | 249.53 g/mol | Required for precise molarity and yield tracking. |

| Electrophilic Center | Benzylic Carbon (C1) | Highly activated by the para-ethoxy (+R) effect. |

| Steric Environment | Ortho-chloro (-Cl) | Provides steric shielding, reducing over-alkylation. |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to 2-chloro-4-ethoxybenzyl alcohol in the presence of water. |

Synthetic Methodologies: From Precursor to Active Agent

Synthesizing this building block requires careful control of reaction conditions to avoid over-reaction. There are two primary pathways utilized in process chemistry:

-

Pathway A (Radical Bromination): The Wohl-Ziegler reaction utilizing 2-chloro-4-ethoxytoluene, N-Bromosuccinimide (NBS), and AIBN. While cost-effective, the highly activated nature of the benzylic position often leads to problematic di-bromination (forming the dibromomethyl byproduct).

-

Pathway B (Nucleophilic Substitution - Preferred): The conversion of 2-chloro-4-ethoxybenzyl alcohol using Phosphorus tribromide (PBr3) or the Appel reaction (CBr4/PPh3). This is the preferred route in drug development as it strictly yields the mono-brominated product, ensuring high API purity.

Synthetic routes to 2-chloro-4-ethoxybenzyl bromide via radical or nucleophilic pathways.

Application in Drug Discovery: The Sulfonamide Linkage

The primary literature application for 1-(bromomethyl)-2-chloro-4-ethoxybenzene is its use as an N-alkylating agent in the synthesis of complex sulfonamide compounds[1]. Specifically, it is used to alkylate the nitrogen of imidazo[4,5-b]pyridine-5-carboxylate scaffolds. These resulting N-alkylated derivatives exhibit profound blood sugar level-depressing activity and cGMP-PDE (specifically PDE-V) inhibiting activity, making them vital in the research of diabetes and smooth muscle relaxation therapies[1].

Base-promoted N-alkylation workflow yielding sulfonamide-based PDE inhibitor precursors.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure high-fidelity synthesis, the following protocol integrates mechanistic causality with built-in validation checks.

Objective: Alkylate the nitrogen of an imidazopyridine scaffold using 2-chloro-4-ethoxybenzyl bromide[1].

-

Step 1: Preparation of the Nucleophile. Dissolve the imidazo[4,5-b]pyridine derivative (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere.

-

Causality: Anhydrous conditions are absolute. Trace water will act as a competing nucleophile, irreversibly hydrolyzing the expensive benzyl bromide into 2-chloro-4-ethoxybenzyl alcohol.

-

-

Step 2: Base Addition. Add finely powdered K2CO3 (2.0 eq). Stir at room temperature for 30 minutes.

-

Causality: K2CO3 is strong enough to deprotonate the acidic NH proton but weak enough to prevent E2 elimination of the benzyl bromide. The 30-minute pre-stir ensures complete formation of the nucleophilic nitrogen anion before the electrophile is introduced.

-

-

Step 3: Electrophile Introduction. Dropwise add 2-chloro-4-ethoxybenzyl bromide (1.1 eq) dissolved in a minimal volume of DMF.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing the kinetic risk of bis-alkylation.

-

-

Step 4: Thermal Activation & In-Process Validation. Heat the reaction mixture to 80°C for 4 hours.

-

Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the target mass[M+H]+ validates the SN2 conversion. Self-Correction: If a byproduct mass corresponding to the benzyl alcohol is observed, the system was compromised by moisture; discard and dry solvents over molecular sieves before repeating.

-

-

Step 5: Quench and Extraction. Cool to room temperature, pour the mixture into ice-water (10 volumes), and extract with EtOAc (3x).

-

Causality: Ice-water crashes out the highly lipophilic product, safely neutralizes the DMF, and dissolves the inorganic potassium salts, allowing for a clean biphasic separation.

-

Safety, Handling, and EHS Considerations

Like many activated benzylic halides, 2-chloro-4-ethoxybenzyl bromide is a potent lachrymator and skin corrosive[3].

-

PPE: Must be handled in a Class II fume hood with heavy-duty nitrile gloves and chemical splash goggles.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Exposure to ambient humidity will lead to gradual degradation via hydrolysis, releasing corrosive hydrobromic acid (HBr) gas inside the storage vessel.

References

- Source: Google Patents (US6348474B1)

-

Title: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Intermediate) Source: PubChem (CID 9996449) URL: [Link]

-

Title: 1-(Bromomethyl)-2-chloro-4-methoxybenzene (Structural Analogue Reference) Source: PubChem (CID 22327428) URL: [Link]

Sources

- 1. US6348474B1 - Sulfonamide compounds and medicinal use thereof - Google Patents [patents.google.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)-2-chloro-4-methoxybenzene | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Application Note: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene in Advanced Organic Synthesis

Executive Summary

1-(Bromomethyl)-2-chloro-4-ethoxybenzene (also known as 2-chloro-4-ethoxybenzyl bromide) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Its primary application lies in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of sulfonamide-based hypoglycemic agents and phosphodiesterase type 5 (PDE-5) inhibitors [1].

This application note provides drug development professionals and synthetic chemists with an authoritative guide on the mechanistic rationale, reaction optimization, and standardized protocols for utilizing this electrophile in N-alkylation and S-alkylation workflows.

Chemical Profile & Mechanistic Rationale

The utility of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene stems from its unique stereoelectronic profile, which dictates its reactivity in nucleophilic substitution (SN2) reactions:

-

The Electrophilic Core (Bromomethyl Group): The benzylic bromide is an excellent electrophile. The leaving group ability of the bromide ion, combined with the stabilization of the transition state by the adjacent aromatic ring, makes it highly reactive toward amines, sulfonamides, and thiols.

-

Electronic Activation (4-Ethoxy Group): The ethoxy group at the para position acts as an electron-donating group (EDG) via resonance. This electron density stabilizes any developing positive charge at the benzylic position during the transition state, significantly accelerating SN2 kinetics (and lowering the activation energy for potential SN1 pathways in polar media).

-

Steric and Lipophilic Tuning (2-Chloro Group): The ortho-chloro substituent provides essential steric hindrance that can dictate the conformational geometry of the final drug molecule. In the context of PDE-5 inhibitors, this halogen enhances the lipophilicity (logP) of the scaffold, which is critical for favorable binding interactions within the hydrophobic pockets of the PDE-5 enzyme [2].

Target Application: PDE-5 Inhibitor Synthesis

Substituted benzyl halides are foundational in constructing the core architectures of PDE-5 inhibitors (analogous to the synthesis of Avanafil and related pyrazolopyrimidines)[3]. By alkylating a heterocyclic or sulfonamide core with 1-(Bromomethyl)-2-chloro-4-ethoxybenzene, researchers can synthesize potent modulators of the Nitric Oxide (NO)/cGMP signaling pathway.

Caption: PDE-5 signaling pathway illustrating competitive inhibition by benzylated synthetic scaffolds.

Experimental Protocols: N-Alkylation and S-Alkylation

Causality in Reagent Selection

Sulfonamides are notoriously poor nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group. To achieve successful N-alkylation with 1-(Bromomethyl)-2-chloro-4-ethoxybenzene, the protocol must utilize:

-

Polar Aprotic Solvents (DMF or MeCN): These solvents leave the nucleophilic anion "naked" and highly reactive by selectively solvating the metal cation.

-

Cesium Carbonate (Cs₂CO₃): While K₂CO₃ is standard, Cs₂CO₃ is highly recommended for sterically hindered or poorly nucleophilic substrates. The "Cesium Effect" provides higher solubility in organic solvents and greater separation of the ion pair, drastically improving alkylation yields.

Protocol 1: General Procedure for N-Alkylation of Sulfonamides

This self-validating protocol ensures complete conversion while minimizing dialkylation or hydrolysis side reactions.

Materials:

-

Target Sulfonamide (1.0 equiv)

-

1-(Bromomethyl)-2-chloro-4-ethoxybenzene (1.1 equiv)

-

Cs₂CO₃ (1.5 - 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Deprotonation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the sulfonamide (1.0 equiv) in anhydrous DMF. Add finely powdered Cs₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1-(Bromomethyl)-2-chloro-4-ethoxybenzene (1.1 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60 °C and stir for 4–8 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3).

-

Quench and Extraction: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers sequentially with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure N-alkylated product.

Caption: Step-by-step experimental workflow for the N-alkylation of sulfonamides.

Protocol 2: S-Alkylation of Thiols

Thiols are highly nucleophilic and do not require harsh basic conditions. Using strong bases can lead to unwanted disulfide formation or thioacetalization.

Methodology: Dissolve the target thiol (1.0 equiv) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.2 equiv) at 0 °C, followed by the dropwise addition of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene (1.05 equiv). Stir at room temperature for 2–4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and concentrate. Yields typically exceed 90% without the need for extensive chromatography.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized reaction conditions for coupling 1-(Bromomethyl)-2-chloro-4-ethoxybenzene with various nucleophilic scaffolds, demonstrating the versatility of the reagent.

| Nucleophile Type | Base | Solvent | Temperature | Time | Avg. Yield (%) | Mechanistic Note |

| Primary Sulfonamide | Cs₂CO₃ (1.5 eq) | DMF | 60 °C | 6 h | 82 - 88% | Cesium effect prevents dialkylation. |

| Secondary Amine | K₂CO₃ (2.0 eq) | MeCN | 80 °C | 8 h | 75 - 80% | MeCN reflux provides ideal kinetic energy. |

| Aryl Thiol | Et₃N (1.2 eq) | DCM | 25 °C | 2 h | > 90% | Mild conditions prevent disulfide bridging. |

| Phenol (O-Alkylation) | K₂CO₃ (1.5 eq) | Acetone | 60 °C | 12 h | 70 - 75% | Finkelstein-type acceleration optional (add NaI). |

References

- US6348474B1 - Sulfonamide compounds and medicinal use thereof. Google Patents. Describes the synthesis of sulfonamide compounds with cGMP-PDE (PDE-V) inhibiting and hypoglycemic activity using substituted benzyl halides.

- Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. ResearchGate. Details the structural requirements (lipophilicity, steric bulk) of PDE-5 inhibitors and their interaction with the cGMP pathway.

- Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. Benchchem. Provides analogous methodological context for the benzylation and synthesis of PDE-5 inhibitors like Avanafil.

1-(Bromomethyl)-2-chloro-4-ethoxybenzene as a dapagliflozin intermediate

As a Senior Application Scientist in pharmaceutical process chemistry, I approach the synthesis of C-aryl glucoside SGLT2 inhibitors with a focus on atom economy, scalability, and impurity control. While the canonical synthesis of dapagliflozin traditionally relies on 5-bromo-2-chloro-4'-ethoxydiphenylmethane, the utilization of 1-(bromomethyl)-2-chloro-4-ethoxybenzene represents a highly strategic, convergent approach for synthesizing advanced Dapagliflozin analogues and next-generation spiroketal SGLT2 inhibitors [2].

This application note details the mechanistic rationale and self-validating protocols for utilizing this bromomethyl electrophile in a palladium-catalyzed cross-coupling workflow to construct the critical diarylmethane aglycone scaffold.

Strategic Role in SGLT2 Inhibitor Synthesis

The traditional synthesis of the dapagliflozin aglycone involves a Friedel-Crafts acylation between 5-bromo-2-chlorobenzoyl chloride and phenetole, followed by the reduction of the resulting diaryl ketone [1]. However, this linear approach suffers from several drawbacks:

-

Over-reduction risks: The ketone reduction step often leads to the formation of des-bromo impurities.

-

Regioselectivity issues: Friedel-Crafts acylation of phenetole can yield ortho-substituted byproducts, requiring rigorous and costly crystallization steps.

By deploying 1-(bromomethyl)-2-chloro-4-ethoxybenzene as an electrophilic building block, chemists can bypass the ketone intermediate entirely. This enables a direct, convergent Negishi cross-coupling with an aryl zincate nucleophile. This route not only prevents over-reduction but also guarantees absolute regiocontrol over the diarylmethane architecture, a critical requirement for the subsequent stereoselective C-aryl glucosidation [1].

Mechanistic Workflow & Reaction Design

The core of this methodology is the Negishi cross-coupling. We select an organozinc reagent over a standard Grignard (Kumada coupling) because zincates exhibit superior functional group tolerance and significantly reduce the rate of Wurtz-type homocoupling of the highly reactive benzyl bromide.

Figure 1: Convergent cross-coupling workflow for SGLT2 inhibitor aglycone synthesis.

Experimental Protocols: A Self-Validating System

The following protocols describe the synthesis of the diarylmethane aglycone. Every step is designed with built-in causality and in-process controls (IPC) to ensure the system is self-validating.

Protocol A: Preparation of the Aryl Zincate Nucleophile

Objective: Generate (5-bromo-2-chlorophenyl)zinc(II) chloride without disturbing the aryl bromide functionality.

-

Halogen-Metal Exchange: Charge a flame-dried, argon-purged flask with 4-bromo-1-chloro-2-iodobenzene (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -20 °C.

-

Grignard Formation: Dropwise add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.05 equiv) over 30 minutes.

-

Causality: The temperature must be strictly maintained below -15 °C. iPrMgCl selectively undergoes halogen-metal exchange at the most reactive iodine position. Higher temperatures will trigger unwanted exchange at the bromine position, destroying the required handle for downstream glucosidation.

-

-

IPC Check: Quench a 0.1 mL aliquot with water and analyze via GC-MS. The system is validated when the starting material is < 1% and the des-iodo intermediate is > 98%.

-

Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in THF, 1.1 equiv) dropwise. Warm the mixture to 25 °C over 1 hour.

-

Causality: The transmetalation to zinc tempers the nucleophilicity of the organometallic species, preventing it from attacking the ether linkage or causing homocoupling in the subsequent step.

-

Protocol B: Palladium-Catalyzed Cross-Coupling

Objective: Direct C-C bond formation using 1-(bromomethyl)-2-chloro-4-ethoxybenzene.

-

Catalyst Activation: In a separate flask, dissolve 1-(bromomethyl)-2-chloro-4-ethoxybenzene (0.95 equiv) in anhydrous THF (0.5 M). Add Pd(dppf)Cl₂ (0.02 equiv).

-

Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, rapidly clearing the metal center and suppressing off-target side reactions. The electrophile is used in a slight deficit (0.95 equiv) to ensure its complete consumption, as unreacted benzyl bromide is a severe genotoxic impurity (GTI).

-

-

Coupling: Transfer the zincate solution from Protocol A into the electrophile solution dropwise over 2 hours at 40 °C.

-

Causality: Slow addition maintains a low steady-state concentration of the zincate, further eliminating the risk of Wurtz-type homocoupling.

-

-

Workup & Self-Validation: Quench the reaction with 1M aqueous HCl to break down zinc salts. Extract with ethyl acetate. Perform an HPLC analysis of the organic layer. The reaction is considered successful if the diarylmethane product peak accounts for > 95% of the Area Under Curve (AUC).

-

Purification: Concentrate the organic layer and crystallize the product from hot isopropanol/water (80:20) to yield the pure diarylmethane aglycone.

Quantitative Data & Quality Control

To ensure the synthesized diarylmethane is suitable for the highly sensitive, Lewis-acid catalyzed C-aryl glucosidation step (which utilizes highly reactive n-BuLi and gluconolactone), the intermediate must meet stringent quality control parameters.

Table 1: Quantitative Quality Control Parameters for Diarylmethane Aglycone

| Parameter | Specification | Analytical Method | Mechanistic Rationale |

| Chemical Purity | > 99.0% (a/a) | HPLC (UV 220 nm) | Ensures downstream stereoselective glucosidation is not poisoned by unreacted aryl halides. |

| Homocoupled Dimer | < 0.1% | LC-MS | Wurtz-type coupling products disrupt the stoichiometry of the Lewis acid step, leading to incomplete conversion. |

| Residual Palladium | < 10 ppm | ICP-MS | Heavy metals catalyze the decomposition of the sensitive C-aryl glucoside intermediate. |

| Moisture Content | < 0.05% w/w | Karl Fischer Titration | Water violently quenches the n-BuLi required for the subsequent formation of the aryl-lithium species. |

| Residual Electrophile | Not Detected | GC-FID | 1-(bromomethyl)-2-chloro-4-ethoxybenzene is a highly reactive alkylating agent and a flagged genotoxic impurity (GTI). |

References

-

Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., ... & Washburn, W. N. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145-1149. URL:[Link]

- Biller, S. A., & Washburn, W. N. (2007). "Glucose transport inhibitors and methods of use." World Intellectual Property Organization, WO2007140191A2.

Application Note: Precision Alkylation Strategies with 1-(Bromomethyl)-2-chloro-4-ethoxybenzene

This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile and optimized alkylation protocols for 1-(Bromomethyl)-2-chloro-4-ethoxybenzene , a privileged building block used to introduce the lipophilic and metabolically stable 2-chloro-4-ethoxybenzyl moiety.[1][2][3]

Executive Summary & Molecular Profile

1-(Bromomethyl)-2-chloro-4-ethoxybenzene is a specialized electrophile.[1][2][3] While it functions as a standard benzylic bromide, its reactivity is heavily modulated by the ortho-chloro (steric/inductive) and para-ethoxy (resonance) substituents.[1][2][3] This "Push-Pull-Steric" dynamic requires tailored reaction conditions to maximize yield and suppress solvolysis.[1][2][3]

Structural Reactivity Analysis

The molecule exhibits a unique duality in substitution reactions (

| Feature | Electronic/Steric Effect | Impact on Alkylation Protocol |

| Benzylic Bromide | Primary electrophile | High intrinsic reactivity toward nucleophiles. |

| 2-Chloro (Ortho) | Steric Gate: Hinders nucleophilic approach.[1][2][3] Inductive Withdrawal: Destabilizes carbocation slightly.[1][2][3] | Requires slightly elevated temperatures or more active catalysts compared to unsubstituted benzyl bromide. |

| 4-Ethoxy (Para) | Resonance Donation (+M): Strongly stabilizes the benzylic carbocation intermediate.[1][2][3] | Critical Risk: Increases |

Strategic Utility in Drug Discovery

This moiety is structurally homologous to the distal aryl tail of SGLT2 inhibitors (e.g., Dapagliflozin analogs).[2][3] Introducing this group enhances lipophilicity (

Reactivity Visualization

The following diagram illustrates the divergent reaction pathways and the competition between productive alkylation and deleterious side reactions driven by the 4-ethoxy group.

Figure 1: Reaction landscape of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene. Note the high risk of hydrolysis due to para-ethoxy stabilization.[1][3]

Optimized Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (General Purpose)

Target: Pyrazoles, Imidazoles, Piperazines.

Rationale: The ortho-chloro substituent creates steric bulk.[1][3] Weak bases (

Materials:

-

1-(Bromomethyl)-2-chloro-4-ethoxybenzene: 1.1 equiv.[1][2][3]

-

Base:

(2.0 equiv).[1][2][3] -

Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol% (Optional, accelerates reaction via Finkelstein exchange).[1][2][3]

Step-by-Step:

-

Preparation: Charge a flame-dried reaction vial with the heterocycle (1.0 mmol) and

(2.0 mmol). -

Solvation: Add anhydrous MeCN (5 mL). Flush with Nitrogen/Argon.[1][2][3] Note: DMF is an alternative if solubility is poor, but MeCN simplifies workup.[2][3]

-

Activation: Stir at Room Temperature (RT) for 15 minutes to deprotonate the amine.

-

Addition: Add 1-(Bromomethyl)-2-chloro-4-ethoxybenzene (1.1 mmol) dropwise as a solution in minimal MeCN.

-

Reaction: Heat to 60°C. Monitor via LC-MS.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][2][3][4][5] Partition between EtOAc and Water.[1][2][3][4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Target: Tyrosine analogs, Phenolic scaffolds. Rationale: Phenoxides are hard nucleophiles.[1][2][3] The reaction must be kept strictly anhydrous to prevent the bromide from hydrolyzing to the benzyl alcohol (which is a dead-end byproduct).[1][3]

Materials:

Step-by-Step:

-

Dissolution: Dissolve phenol in Acetone (0.2 M concentration).

-

Base Addition: Add powdered, anhydrous

. -

Reflux: Heat to reflux (approx. 56°C) for 30 minutes.

-

Electrophile Addition: Add the bromide (1.1 equiv).[1][2][3][4]

-

Monitoring: Reflux for 4–12 hours.

-

Quench: Cool to RT. Filter solids.[1][2][3][5] Evaporate solvent.[1][2][3][5]

Protocol C: C-Alkylation (Active Methylene Compounds)

Target: Malonates, beta-keto esters. Rationale: Carbon-carbon bond formation requires a "soft" enolate.[1][2][3] The high reactivity of this benzyl bromide allows alkylation under mild conditions, avoiding the need for harsh temperatures that might degrade the ethoxy ether.[1][2][3]

Step-by-Step:

-

Enolate Formation: To a suspension of NaH (1.2 equiv, 60% in oil) in dry THF at 0°C, add the active methylene compound (e.g., Diethyl malonate) dropwise.[2][3]

-

Evolution: Stir at 0°C until

evolution ceases (approx. 30 min). The solution should become clear/yellow.[1][2][3] -